molecular formula C19H17ClN2O3 B2497665 N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-42-8

N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2497665
CAS No.: 941923-42-8
M. Wt: 356.81
InChI Key: YQAKAYRQXUVSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-hydroxy-2-quinolinone class, characterized by a quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and an ethyl group at position 1. The amide linkage connects the quinoline moiety to a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22-15-10-5-4-7-12(15)17(23)16(19(22)25)18(24)21-14-9-6-8-13(20)11(14)2/h4-10,23H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAKAYRQXUVSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as G650-0287, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes available data on the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3}, and it features a complex structure that includes a chloro-substituted aromatic ring and a quinoline core. The presence of the chloro group is significant as it often enhances biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that derivatives of quinoline compounds often exhibit antibacterial properties. In one study, various N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were synthesized and evaluated for their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated moderate antibacterial activity against several strains of bacteria, although specific data on G650-0287 was not detailed in this study .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
G650-0287TBDTBD
Compound A50E. coli
Compound B100S. aureus

Antiviral Activity

The antiviral potential of similar compounds has been explored in the context of HIV. A study focused on the synthesis of various derivatives aimed at inhibiting HIV replication found that while some compounds showed promise, they did not achieve significant integrase inhibitory activity at concentrations below 100 µM . Although specific data on G650-0287's antiviral efficacy remains limited, its structural similarity to other active compounds suggests potential for further exploration.

The biological activity of G650-0287 may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The presence of the hydroxyl and carboxamide groups can facilitate hydrogen bonding and enhance binding affinity to target sites. The chlorinated aromatic ring may also play a role in modulating the compound's lipophilicity and membrane permeability, which are critical factors for antimicrobial efficacy.

Case Study 1: Synthesis and Evaluation

In a systematic study focusing on the synthesis of quinoline derivatives, researchers reported that modifications at the 3-position significantly influenced antibacterial activity. The introduction of chloro groups was found to enhance potency against Gram-positive bacteria . Although G650-0287 was not directly tested in this study, its structural features align with those compounds that exhibited strong antibacterial properties.

Case Study 2: Comparative Analysis

A comparative analysis involving various chloro-substituted quinolines demonstrated that compounds with electron-withdrawing groups at specific positions showed enhanced biological activity. For instance, a related study indicated that 7-chloro analogs were more effective against E. coli compared to their non-chloro counterparts . This reinforces the hypothesis that G650-0287 may possess similar advantages due to its chlorinated structure.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the quinoline structure. For instance, a study involving various quinoxaline derivatives demonstrated that certain compounds exhibited significant antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7. The synthesized derivatives showed IC₅₀ values ranging from 1.9 to 7.52 µg/mL, indicating strong potential for further development as anticancer agents .

Case Study: Antiproliferative Screening

A comprehensive screening of derivatives related to quinoline structures revealed that compounds with specific substitutions exhibited selective targeting capabilities towards cancerous cells. The presence of a flexible side chain was crucial for maintaining activity, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Antimicrobial Properties

In addition to anticancer applications, N-(3-chloro-2-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has shown promise in antimicrobial studies. Quinoline derivatives are known for their diverse biological activities, including antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A study focused on various quinoline derivatives demonstrated significant antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting low minimum inhibitory concentration (MIC) values were identified, suggesting their potential as future antimicrobial agents .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that utilize the unique reactivity of the quinoline core. Recent advances in synthetic techniques have allowed for the efficient construction of quinoline derivatives with tailored biological activities.

Synthesis Techniques

The compound can be synthesized using methods such as:

  • Chemoselective Michael reactions involving acrylic acid.
  • Modifications through hydrazide intermediates which enhance biological activity.

These synthetic pathways not only streamline the production process but also allow for the exploration of structure–activity relationships (SAR) within this class of compounds .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group attached to the amide nitrogen is a critical determinant of biological activity. Key analogs include:

Compound Name Phenyl Substituents Biological Activity/Properties Reference ID
N-(3-chlorophenyl) derivative 3-Cl Structural analog; no explicit activity reported
N-(5-chloro-2-methoxyphenyl) derivative 5-Cl, 2-OCH3 Enhanced solubility; potential pharmacokinetic benefits
N-(2,3-dimethylphenyl) derivative 2,3-diCH3 Improved metabolic stability
N-(2,4-dimethylphenyl) derivative 2,4-diCH3 Highlighted in safety protocols (flammability risks)
N-(2-chlorobenzyl) derivative 2-Cl (benzyl substitution) Synthetic accessibility; no activity data

Key Observations :

  • Halogen vs. Alkyl Groups : Chlorine (electron-withdrawing) at the 3-position (as in the target compound) may enhance binding affinity compared to alkyl groups (e.g., 2,3-dimethylphenyl) .
  • Methoxy Substitution : The 2-methoxy group in the 5-chloro-2-methoxyphenyl derivative likely improves solubility, a critical factor for oral bioavailability.

Modifications to the Quinoline Core

Variations in the quinoline scaffold influence electronic properties and target interactions:

Compound Name Quinoline Substituents Notable Features Reference ID
Allyl-substituted quinoline (e.g., RN 369602-87-9) 1-Allyl, 4-OH, 2-Oxo Increased conformational flexibility; unconfirmed activity
1-Methyl-5-chloro derivative 1-CH3, 5-Cl, 4-OH, 2-Oxo Patent-protected for undisclosed therapeutic uses
Deuterated N-ethyl-N-phenyl derivative Deuterated ethyl, 5-Cl, 1-CH3 Enhanced metabolic stability via deuterium effects
N-(3-pyridylmethyl) analog 3-Pyridylmethyl substitution 75.3% reduction in acetic acid-induced writhings (analgesic lead)

Key Observations :

  • Ethyl vs. Allyl Groups : The target compound’s 1-ethyl group may balance lipophilicity and steric effects better than bulkier substitutions (e.g., allyl) .

Functional Group Additions and Hybrid Structures

Compound Name Structural Hybridization Activity/Application Reference ID
Quinoline-acrylamide hybrids (e.g., 11d–11g) Acrylamido-ethyl linkers Multi-target agents; moderate yields (55–59%)
Nitrile derivatives (e.g., 36a) 2-Cyanoethyl substitution High analgesic activity via metabolite activation
Benzoxazine-dione derivatives (e.g., 5) Fused benzoxazine ring Intermediate for carboxylate synthesis

Key Observations :

  • Acrylamide Linkers: Derivatives like 11d–11g show that extending the quinoline core with flexible linkers retains activity while enabling multi-target engagement.
  • Nitrile Functionalization: The 2-cyanoethyl group in compound 36a exemplifies how prodrug strategies (via metabolic conversion to acids/amides) can enhance efficacy.

Q & A

Q. What are the key considerations for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of the quinoline core, introduction of the chloro-methylphenyl group via nucleophilic substitution, and carboxamide formation. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition at 0–5°C to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from by-products like unreacted intermediates .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated acetonitrile solution yields diffraction-quality crystals.
  • Data collection : A diffractometer (e.g., Bruker D8 Venture) measures reflections at 150 K to minimize thermal motion.
  • Refinement : SHELXL software refines atomic positions and thermal parameters, achieving R-factors < 0.05 for high precision. Twinning or disorder requires iterative refinement using SHELXS .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in quinoline functionalization.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and by-product formation in cyclization steps.
  • In-line analytics : HPLC-MS monitors intermediate stability, identifying degradation-prone steps for process adjustments .

Q. What methodologies are used to assess its antiproliferative effects?

  • In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency.
  • Mechanistic studies : Flow cytometry detects apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide). Western blotting validates caspase-3/9 activation .

Q. How can discrepancies in crystallographic data be resolved?

  • Data validation : Check for twinning (Hooft parameter > 0.5) or missed symmetry using PLATON.
  • Alternative refinement models : Test disorder models (e.g., split positions for flexible ethyl groups) in SHELXL.
  • Cross-validation : Compare with DFT-optimized structures (B3LYP/6-31G*) to identify geometric outliers .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP 1
R-factor0.064
C–C bond length (mean)1.534 Å

Q. Table 2. Synthetic Optimization Results

ConditionYield (%)Purity (%)
Conventional heating6292
Microwave-assisted8898

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.